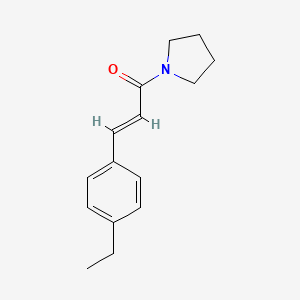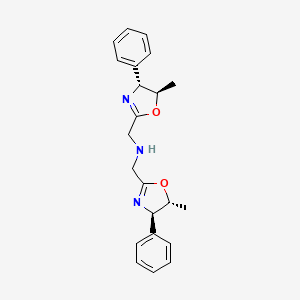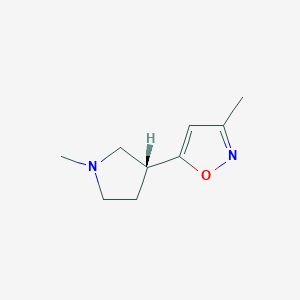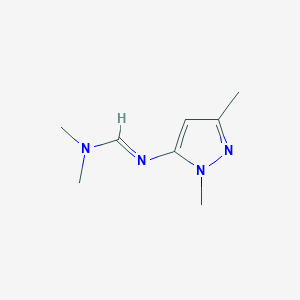
N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in a variety of substituted pyrazole derivatives.
科学研究应用
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
作用机制
The mechanism of action of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some similar compounds to N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide include:
- 1,3-Dimethyl-1H-pyrazole
- N,N-Dimethylformamide
- Other pyrazole derivatives with similar structural features
Uniqueness
N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
N'-(2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N4/c1-7-5-8(12(4)10-7)9-6-11(2)3/h5-6H,1-4H3/b9-6+ |
InChI 键 |
OANHIQFMTUTOIX-RMKNXTFCSA-N |
手性 SMILES |
CC1=NN(C(=C1)/N=C/N(C)C)C |
规范 SMILES |
CC1=NN(C(=C1)N=CN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


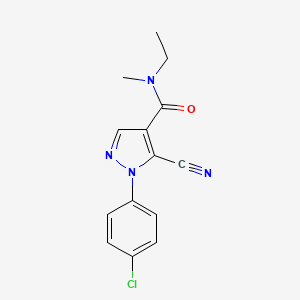
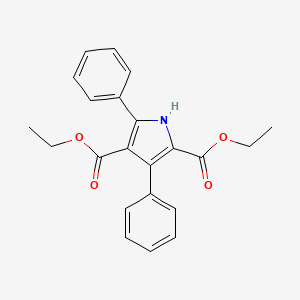
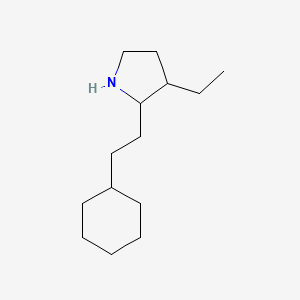
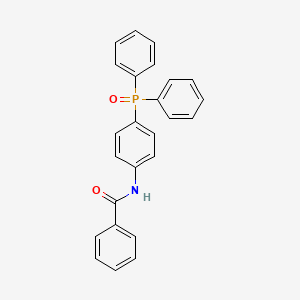
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)

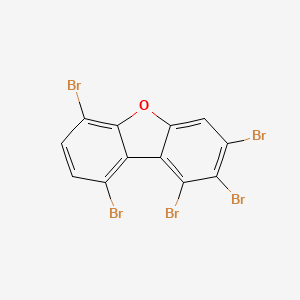
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
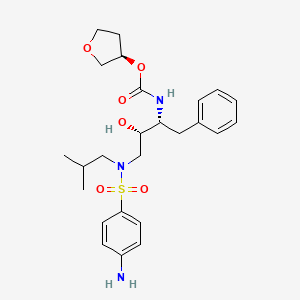
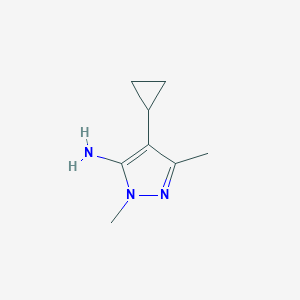
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
